chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrogenation Reactions

Field: Organic Chemistry

Application: It’s used as a catalyst in hydrogenation reactions.

Method: In these reactions, the compound facilitates the addition of hydrogen (H2) across double or triple bonds in organic substrates.

Results: The outcomes of these reactions are hydrogenated products where double or triple bonds have been reduced.

Transfer Hydrogenative C-C Bond-Forming Reactions

Application: The compound is used in transfer hydrogenative carbon-carbon (C-C) bond-forming reactions.

Method: In these reactions, the compound acts as a catalyst to facilitate the transfer of a hydrogen atom from one organic molecule to another, leading to the formation of a new C-C bond.

Results: The result is the formation of new organic compounds with C-C bonds.

Transfer Hydrogenation

Application: This compound is used in transfer hydrogenation reactions.

Method: In these reactions, the compound acts as a catalyst to facilitate the transfer of a hydrogen atom from a hydrogen donor (such as an alcohol) to an acceptor (such as a carbonyl compound).

Results: The result is the reduction of the acceptor compound and the oxidation of the donor compound.

α-Alkylation of Ketones with Primary Alcohols

Application: It’s used as a catalyst in the α-alkylation of ketones with primary alcohols.

Method: In these reactions, the compound facilitates the addition of an alkyl group to the α-position of a ketone using a primary alcohol as the alkyl source.

Results: The outcomes of these reactions are α-alkylated ketones.

Precursor of Pincer Ruthenium Carbonyl Catalysts

Field: Organometallic Chemistry

Application: This compound is used as a precursor of pincer ruthenium carbonyl catalysts.

Method: In these reactions, the compound is used to synthesize pincer ruthenium carbonyl catalysts which are used in various organic synthesis reactions.

Results: The result is the formation of pincer ruthenium carbonyl catalysts which can be used in a variety of reactions.

Organic Synthesis Reactions

Application: It’s used as a catalyst in various organic synthesis reactions.

Method: In these reactions, the compound acts as a catalyst to facilitate various types of organic synthesis reactions.

Results: The outcomes of these reactions are various types of organic compounds.

This compound is synthesized in the lab and not found naturally. Researchers use it as a catalyst due to its unique structure and ability to activate hydrogen molecules [].

Molecular Structure Analysis

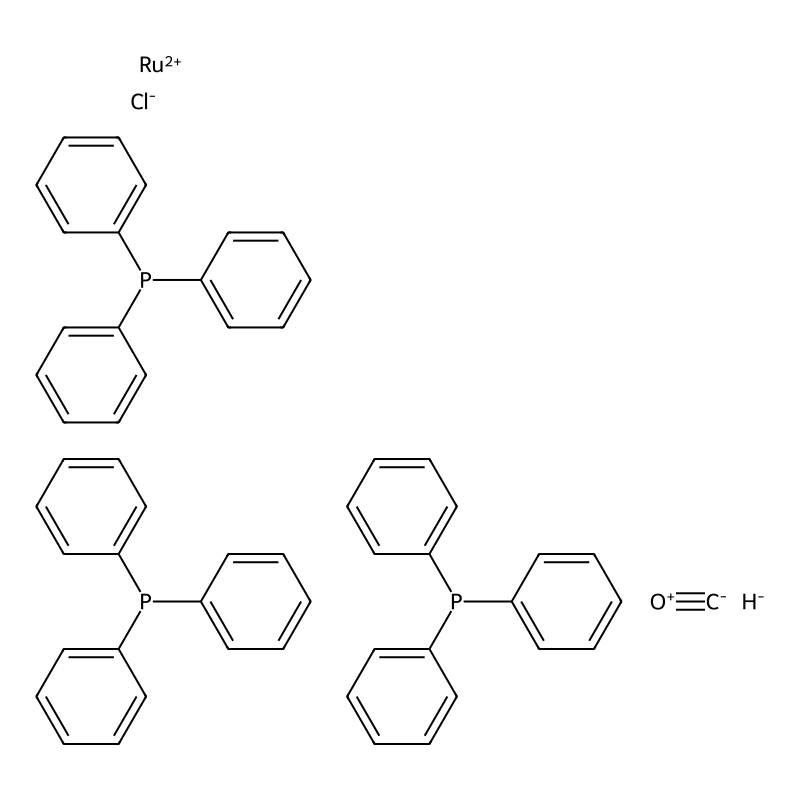

RuCl(CO)H(PPh3)3 possesses an octahedral structure with ruthenium at the center []. Here's a breakdown of the key features:

- Ruthenium (Ru): The central metal atom.

- Carbonyl (CO): A carbon monoxide molecule bonded to ruthenium.

- Chlorido (Cl): A chlorine atom bonded to ruthenium.

- Hydrido (H): A hydrogen atom bonded to ruthenium.

- Triphenylphosphine (PPh3): Three bulky triphenylphosphine molecules surrounding the ruthenium atom.

The six ligands (CO, Cl, H, and 3xPPh3) around the ruthenium create a distorted octahedral geometry due to the size of the triphenylphosphine groups [].

Chemical Reactions Analysis

RuCl(CO)H(PPh3)3 acts as a catalyst in several organic synthesis reactions. Here are two important examples:

- Hydrogenation: This reaction involves adding hydrogen (H2) to a molecule. RuCl(CO)H(PPh3)3 helps activate the hydrogen molecule, making it more reactive for hydrogenation reactions [].

For instance, it can be used in the hydrogenation of unsaturated carbon-carbon bonds (C=C) to saturated bonds (C-C).

Balanced chemical equation (generic):

R-CH=CH-R' + H2 (RuCl(CO)H(PPh3)3 catalyst) -> R-CH2-CH2-R'

where R and R' are organic groups.

- Transfer Hydrogenation: This reaction involves transferring hydrogen from one molecule (donor) to another molecule (acceptor). RuCl(CO)H(PPh3)3 acts as a shuttle, facilitating the hydrogen transfer.

An example is the transfer hydrogenation of ketones (R-C(O)-R') to alcohols (R-CH(OH)-R') using an alcohol as the hydrogen donor.

Balanced chemical equation (generic):

R-C(O)-R' + R''OH (RuCl(CO)H(PPh3)3 catalyst) -> R-CH(OH)-R' + R''C=O

where R, R', and R'' are organic groups.

Physical And Chemical Properties Analysis

- Solid at room temperature: Coordination compounds with bulky ligands like triphenylphosphine tend to be solids.

- Air and moisture sensitive: Ruthenium complexes can be sensitive to air and moisture, so they are typically handled under inert atmosphere [].

- Soluble in organic solvents: The presence of triphenylphosphine groups suggests some solubility in organic solvents like dichloromethane or benzene [].

- Wearing gloves and appropriate personal protective equipment (PPE) when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to institutional guidelines.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant